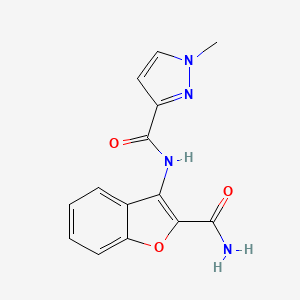

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-18-7-6-9(17-18)14(20)16-11-8-4-2-3-5-10(8)21-12(11)13(15)19/h2-7H,1H3,(H2,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRXTTIDFUPXAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenolic Precursors

Benzofuran cores are typically synthesized via acid- or base-catalyzed cyclization of phenolic compounds. For example, 2-hydroxybenzamide derivatives can undergo cyclization with α-haloketones or α,β-unsaturated carbonyl compounds to form the benzofuran ring.

Example Procedure :

-

Starting Material : 2-Hydroxy-N-methylbenzamide (10 mmol).

-

Reagent : Chloroacetone (12 mmol) in dimethylformamide (DMF).

-

Conditions : Reflux at 120°C for 8 hours under nitrogen.

-

Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Introduction of the Carbamoyl Group

The carbamoyl group at the 2-position can be introduced via nucleophilic substitution or urea formation.

Example Procedure :

-

Starting Material : 3-Amino-1-benzofuran (10 mmol).

-

Reagent : Trimethylsilyl isocyanate (12 mmol) in tetrahydrofuran (THF).

-

Conditions : Stir at 25°C for 24 hours.

-

Workup : Remove solvent under reduced pressure and recrystallize from ethanol/water.

Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Cyclocondensation of Hydrazines

Pyrazole rings are commonly formed via cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.

Example Procedure :

Methylation and Oxidation

The 1-methyl group is introduced via alkylation, followed by oxidation of the ester to the carboxylic acid.

Example Procedure :

-

Starting Material : Ethyl 1H-pyrazole-3-carboxylate (10 mmol).

-

Reagent : Methyl iodide (12 mmol) and potassium carbonate in acetone.

-

Conditions : Stir at 25°C for 12 hours.

-

Oxidation : Hydrolyze with NaOH (2M) and acidify with HCl.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the benzofuran amine and pyrazole carboxylic acid using carbodiimide reagents.

Example Procedure :

Acyl Chloride Method

Alternative coupling via pyrazole acyl chloride:

Example Procedure :

-

Step 1 : Convert pyrazole acid to acyl chloride using thionyl chloride (10 mmol) in toluene at 70°C for 2 hours.

-

Step 2 : React acyl chloride with benzofuran amine (10 mmol) and triethylamine (12 mmol) in dichloromethane at 0°C.

Optimization and Challenges

Solvent and Temperature Effects

Purification Strategies

-

Recrystallization : Ethyl acetate/petroleum ether (1:3) yields >95% pure product.

-

Chromatography : Silica gel with hexane/ethyl acetate (2:1) effectively separates unreacted starting materials.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide has shown promise in various therapeutic areas:

- Anti-inflammatory Agents : Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways. Molecular docking studies suggest that this compound may bind effectively to cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar pyrazole and benzofuran structures have demonstrated activity against breast and lung cancer cells .

Agricultural Applications

The compound's potential extends into agricultural chemistry where it may serve as a pesticide or herbicide:

- Fungal Inhibition : Similar pyrazole derivatives have been noted for their antifungal properties. This compound could be explored for its ability to inhibit fungal pathogens affecting crops, thereby enhancing agricultural productivity .

Case Study 1: Anti-inflammatory Properties

A study conducted on a series of pyrazole derivatives showed that compounds similar to this compound exhibited significant inhibition of COX enzymes. These findings suggest that further exploration of this compound could lead to the development of new anti-inflammatory drugs .

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of benzofuran-based pyrazoles. The study found that certain derivatives induced apoptosis in cancer cells. Given the structural similarities, this compound may possess comparable effects, warranting further investigation .

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

4-Amino-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-3-carboxamide ()

- Structure : Replaces the benzofuran core with a furan-methyl group.

- The amino group at position 4 on the pyrazole may enhance hydrogen-bonding interactions compared to the unsubstituted pyrazole in the target compound.

- Synthesis : Similar coupling methods (e.g., EDCI/HOBt-mediated amidation) are likely used, as seen in for related pyrazole-benzimidazole derivatives .

1-Methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1H-pyrazole-3-carboxamide ()

- Structure : Features an isoindole-1,3-dione substituent instead of benzofuran.

- Molecular weight (284.27 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic challenges (e.g., passive diffusion).

- Synthesis : Likely requires specialized coupling conditions for the isoindole moiety, contrasting with the straightforward benzofuran functionalization .

Benzofuran and Benzopyran Derivatives

N-[(2-Oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide ()

- Structure : Contains a benzopyran (coumarin) core instead of benzofuran.

- Key Differences :

- The oxygen atom in benzopyran is part of a lactone ring, altering electronic properties and reactivity.

- The phenethylamide side chain may enhance membrane permeability compared to the pyrazole-carboxamide in the target compound.

- Applications : Benzopyran derivatives are often explored for anticoagulant or fluorescent properties, diverging from pyrazole-carboxamide’s typical kinase-targeting roles .

Benzimidazole-Pyrazole Hybrids ()

- Structure : N-(1H-Benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamides.

- Key Differences: The benzimidazole ring provides a nitrogen-rich aromatic system, favoring interactions with heme-containing enzymes or DNA.

- Synthesis : Utilizes EDCI/HOBt-mediated coupling, analogous to the target compound’s amidation step, but requires additional steps for benzimidazole derivatization .

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide is a novel compound that exhibits a range of biological activities attributed to its unique structural features. This article explores its synthesis, biological properties, and potential applications in pharmacology and agriculture, supported by relevant data and case studies.

Structural Characteristics

The compound features a pyrazole moiety fused with a benzofuran core, which is known for its diverse biological activities. The molecular formula is , indicating the presence of multiple functional groups that enhance its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of the benzofuran structure. The synthetic pathway can be summarized as follows:

- Formation of Benzofuran Derivative : Starting from 2-acetylbenzofuran, various reagents are employed to introduce the necessary substituents.

- Pyrazole Ring Formation : The reaction between phenyl hydrazine and appropriate carbonyl compounds leads to the formation of the pyrazole structure.

- Carbamoylation : The final step involves the introduction of the carbamoyl group to yield the target compound.

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with similar structures have shown broad-spectrum activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

Anti-inflammatory Effects

The benzofuran nucleus is recognized for its anti-inflammatory properties. Research has demonstrated that derivatives can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases . One study highlighted a benzofuran derivative that reduced NF-kB activity by 93.8% in macrophage cells, indicating strong anti-inflammatory potential .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for combating oxidative stress-related diseases. DPPH scavenging assays have shown percentages between 84.16% and 90.52% for related compounds, suggesting that this compound may possess similar capabilities .

Case Studies

- Anticancer Activity : In vitro studies have indicated that certain pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, compounds have been shown to effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in several cancer types .

- Antifungal Activity : Some synthesized pyrazole carboxamides have displayed notable antifungal activity against strains such as Candida albicans and Aspergillus niger, showcasing their potential use in antifungal therapies .

Comparative Analysis

The following table summarizes key findings regarding this compound compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran + Pyrazole | Antimicrobial, Anti-inflammatory |

| Benzofuran Derivative I | Benzofuran core | Anti-inflammatory (TNF-alpha reduction) |

| Pyrazole Carboxamide II | Pyrazole ring | Antifungal (MIC values < 20 µg/mL) |

Q & A

Q. What synthetic strategies are commonly employed for preparing N-(2-carbamoyl-1-benzofuran-3-yl)-1-methyl-1H-pyrazole-3-carboxamide, and how do reaction conditions impact yield and purity?

The compound is typically synthesized via multi-step protocols involving:

- Coupling reactions : Amide bond formation between benzofuran and pyrazole moieties using carbodiimide-based coupling agents (e.g., EDCI/HOBT) in anhydrous DMF, as demonstrated in analogous pyrazole carboxamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity but may require post-synthesis purification to remove byproducts.

- Temperature control : Reactions are often conducted at 0–90°C, with higher temperatures accelerating coupling but risking decomposition. Yield optimization (70–80%) is achieved via gradient cooling and recrystallization .

Q. How can NMR spectroscopy resolve structural ambiguities, such as tautomerism or regiochemistry, in pyrazole carboxamide derivatives?

1H and 13C NMR are critical for:

- Tautomer identification : Monitoring chemical shifts for NH protons (δ 10–12 ppm) and carbonyl groups (δ 160–170 ppm) to distinguish keto-enol tautomers .

- Regiochemical confirmation : NOESY or COSY experiments can map spatial proximity between substituents (e.g., methyl groups on pyrazole vs. benzofuran) .

- Hydrogen bonding : Downfield shifts in NH or OH groups indicate intramolecular interactions affecting stability .

Q. What chromatographic methods are recommended for assessing purity and isolating intermediates during synthesis?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA modifier) achieve >95% purity, as validated for structurally related pyrazole carboxamides .

- TLC : Silica gel plates (ethyl acetate/hexane, 3:7) with UV visualization track reaction progress and isolate intermediates .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound against kinase or enzyme targets?

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR) at varying concentrations (1 nM–10 μM) to determine IC50 values .

- Cellular assays : Measure antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations normalized to controls .

Q. How can molecular docking and SAR studies guide the optimization of N-(2-carbamoyl-benzofuran-pyrazole)carboxamide derivatives?

- Docking protocols : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., ATP-binding pockets). Key parameters include binding energy (ΔG < −7 kcal/mol) and hydrogen-bonding networks with catalytic residues .

- SAR insights : Modify substituents on the benzofuran (e.g., electron-withdrawing groups at C2) or pyrazole (e.g., methyl vs. trifluoromethyl) to enhance target affinity and metabolic stability .

Q. How should researchers address discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?

- Cross-validation : Replicate assays under standardized conditions (pH, temperature, cell passage number) .

- Meta-analysis : Compare structural analogs (e.g., N-(dichlorophenyl)pyrazole carboxamides) to identify trends in substituent effects .

- Physicochemical profiling : Measure logP, solubility, and plasma protein binding to account for bioavailability differences .

Q. What strategies mitigate instability of pyrazole carboxamides under physiological conditions?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and delay metabolic degradation .

- pH stability studies : Incubate the compound in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS over 24 hours .

Methodological Considerations

Q. Which spectroscopic techniques complement NMR for structural elucidation?

- FT-IR : Confirm carbonyl stretching vibrations (1650–1750 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C16H14N4O3) with <2 ppm error .

Q. How can researchers optimize reaction scalability without compromising yield?

- Flow chemistry : Continuous synthesis in microreactors reduces side reactions and improves heat dissipation for gram-scale production .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize residual metal contamination .

Data Analysis and Reporting

Q. What statistical approaches are recommended for dose-response studies?

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .

- ANOVA : Compare treatment groups with Tukey’s post-hoc test to control for Type I errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.